2-Furan-2-YL-4-methyl-1H-imidazole
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Overview
Description
2-Furan-2-YL-4-methyl-1H-imidazole is a heterocyclic compound that contains both a furan and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-YL-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-YL-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce more saturated imidazole derivatives .
Scientific Research Applications
2-Furan-2-YL-4-methyl-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Furan-2-YL-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: This compound is similar in structure but lacks the furan ring.
2,5-bis(furan-2-yl)-1H-imidazole: This compound contains two furan rings and is used in similar applications.
2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid: This compound has a benzimidazole ring instead of an imidazole ring.
Uniqueness
2-Furan-2-YL-4-methyl-1H-imidazole is unique due to the presence of both a furan and an imidazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets and greater versatility in chemical reactions compared to similar compounds .
Properties
CAS No. |
35345-10-9 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
InChI Key |
HSTJUBSCKVWPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CO2 |
Origin of Product |
United States |
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